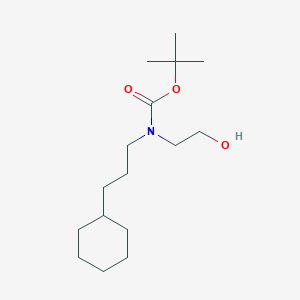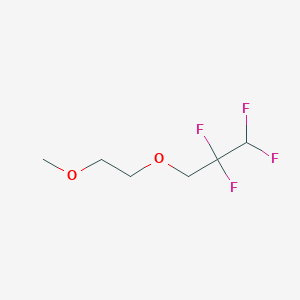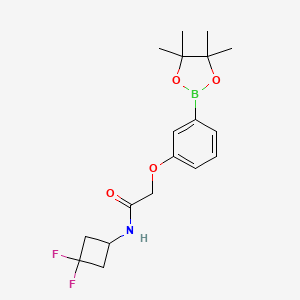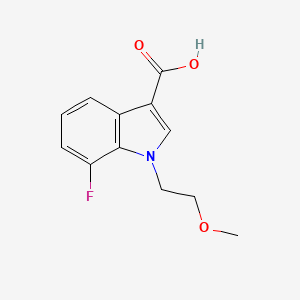![molecular formula C8H7F2N3 B12080027 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of the difluoromethyl group makes it particularly interesting for various chemical and biological applications due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base . The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-effectiveness and yield. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput . The use of catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Formation of difluoromethyl ketones.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of difluoromethyl amines.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions . This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethyl)pyridin-2-amine
- 4-(Difluoromethyl)pyridin-2-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine stands out due to its unique combination of the pyrrole and pyridine rings, which can confer distinct electronic properties and reactivity compared to other difluoromethylated compounds . This makes it particularly valuable in the design of new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H7F2N3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)4-1-13-6-3-12-2-5(11)7(4)6/h1-3,8,13H,11H2 |
Clave InChI |
FJPTUEXOGBWWSI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)C=NC=C2N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


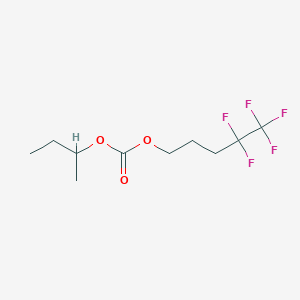
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

